8-Hexadecanone, 9-[(methylsulfonyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- is an organic compound with the molecular formula C17H34O4S It is characterized by the presence of a ketone group at the 8th position and a methylsulfonyl oxy group at the 9th position on a hexadecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- typically involves the following steps:
Starting Material: The synthesis begins with hexadecanone as the starting material.
Oxidation: The ketone group is introduced at the 8th position through an oxidation reaction.
Sulfonation: The methylsulfonyl oxy group is introduced at the 9th position through a sulfonation reaction using methylsulfonyl chloride and a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- may involve large-scale oxidation and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, modifying the structure and function of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hexadecanone: Lacks the methylsulfonyl oxy group, making it less reactive in substitution reactions.
9-Hexadecanone: Lacks the ketone group, affecting its oxidation and reduction properties.
8-Hexadecanone, 9-[(methylthio)oxy]-: Contains a methylthio group instead of a methylsulfonyl oxy group, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
144764-82-9 |
---|---|
Molekularformel |
C17H34O4S |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
9-oxohexadecan-8-yl methanesulfonate |
InChI |
InChI=1S/C17H34O4S/c1-4-6-8-10-12-14-16(18)17(21-22(3,19)20)15-13-11-9-7-5-2/h17H,4-15H2,1-3H3 |
InChI-Schlüssel |
SXAQZNPZLCZQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(=O)CCCCCCC)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.